molecular formula C18H26ClN3O B2942002 1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine CAS No. 2418661-18-2

1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine

Cat. No.: B2942002
CAS No.: 2418661-18-2
M. Wt: 335.88
InChI Key: BKGGYHXBCIGMGA-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, an aziridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine moiety can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. This step requires careful control of temperature and pH to ensure the formation of the aziridine ring.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aziridine is replaced by the cyclopropylmethyl group.

    Formation of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where chlorine is introduced to the phenyl ring using reagents such as chlorine gas or N-chlorosuccinimide.

    Coupling of the Aziridine and Phenyl Rings: The aziridine and phenyl rings can be coupled through a nucleophilic aromatic substitution reaction, where the aziridine acts as a nucleophile and attacks the electrophilic carbon on the phenyl ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of an appropriate diamine with a dihaloalkane under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: It can be studied for its potential effects on various biological pathways and receptors, providing insights into its mechanism of action and therapeutic potential.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the modulation of biological activity. The piperazine ring can interact with various receptors in the central nervous system, influencing neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

    1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-phenylpiperazine: Similar structure with a phenyl group instead of a methyl group on the piperazine ring.

Uniqueness

The uniqueness of 1-(2-Chloro-5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpiperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aziridine moiety, in particular, sets it apart from many other compounds due to its reactivity and potential for covalent modification of biological targets.

Properties

IUPAC Name

1-[2-chloro-5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-20-6-8-21(9-7-20)18-10-16(4-5-17(18)19)23-13-15-12-22(15)11-14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGGYHXBCIGMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)OCC3CN3CC4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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